2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-chloro-4-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C12H15ClN2O/c13-12-14-10-3-1-2-9(10)11(15-12)8-4-6-16-7-5-8/h8H,1-7H2 |
InChI Key |
CHXOQTKYXCZROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2C3CCOCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Gewald Chemistry and Cyclization
Gewald chemistry is frequently used for constructing heterocyclic systems like thiophenes, which serve as precursors for pyrimidine derivatives. This method involves a one-pot reaction of ketones, cyano compounds, and sulfur, catalyzed by secondary amines such as diethylamine or morpholine.
- Ethyl cyanoacetate reacts with ketones (e.g., cyclohexanone) and sulfur to form a substituted thiophene intermediate.
- Acid-catalyzed cyclization with chloroacetonitrile under reflux conditions yields the 2-chloro-4-substituted thieno[2,3-d]pyrimidine core.
- Nucleophilic substitution with nucleophiles like morpholine or other amines introduces further functional groups.
- The reaction typically proceeds at temperatures around 60°C, with yields ranging from 70-85% depending on the substrate and conditions.
- The process is scalable and adaptable for various substituents, allowing for the synthesis of analogues.
Cyclization of Thiophene Derivatives with Chloroacetonitrile
- Acidic cyclization involves passing dry HCl gas through a solution of thiophene derivatives and chloroacetonitrile.
- The formation of the pyrimidine ring occurs via nucleophilic attack and ring closure, producing chloropyrimidines.
- Reflux in solvents like 1,4-dioxane.
- Use of dry HCl gas generated in situ ensures controlled reaction conditions.
- Reaction times vary from 8 to 16 hours with yields often exceeding 80%.
| Parameter | Typical Value |
|---|---|
| Temperature | Reflux (~100°C) |
| Solvent | 1,4-Dioxane |
| HCl Gas | Generated in situ |
| Reaction Time | 8–16 hours |
| Yield | 75–85% |
Nucleophilic Aromatic Substitution and Alkylation
Post-cyclization, the chloropyrimidine core undergoes nucleophilic aromatic substitution to introduce the tetrahydro-2H-pyran-4-yl group:
- Activation of the chloropyrimidine with POCl₃ in toluene.
- Nucleophilic attack by tetrahydro-2H-pyran-4-ol derivatives under basic conditions.
- Alkylation with amines (e.g., morpholine) in polar aprotic solvents like DMF.
- Heating at 100°C.
- Use of catalytic amounts of base or acid depending on the step.
- Yields typically range from 60-80%.
Chain Extension and Functionalization
Further modifications involve extending the methylene linker between the core and substituents:
- Reaction with alkyl halides or halogenated derivatives under basic conditions.
- Use of microwave-assisted synthesis to accelerate reactions.
- Yields depend on chain length and substituents but generally range from 50-70%.
Synthesis of Analogues and Variants
Research has demonstrated the synthesis of analogues with modifications at the 4-position and chain length variations:
Research Discoveries and Innovations
Recent advances in the synthesis of this compound focus on:
- Microwave-assisted synthesis : Significantly reduces reaction times and improves yields.
- Solvent-free conditions : Enhances environmental compatibility and simplifies purification.
- Catalyst optimization : Use of Lewis acids like zinc chloride to improve cyclization efficiency.
- Structural diversification : Facilitates the development of derivatives with varied biological activities.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Conditions | Typical Yield | Advantages |
|---|---|---|---|---|
| Gewald Chemistry | Ethyl cyanoacetate, sulfur, ketones | 60°C, acid catalysis | 70-85% | Versatile, scalable |
| Acidic Cyclization | Thiophene derivatives, chloroacetonitrile | Reflux in dioxane | 75-85% | High yield, straightforward |
| Nucleophilic Substitution | Chloropyrimidine, tetrahydro-2H-pyran-4-ol | 100°C, DMF | 60-80% | Specific functionalization |
| Chain Extension | Alkyl halides, microwave irradiation | Variable | 50-70% | Rapid, adaptable |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound featuring a bicyclic structure that combines a cyclopenta and a pyrimidine moiety. The presence of a chlorine atom and a tetrahydropyran substituent enhances its chemical properties and potential biological activities.
Potential Applications in Medicinal Chemistry
The unique structure of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine suggests various applications in medicinal chemistry. Potential uses include the development of treatments for diseases associated with inflammation and cancer. The compound's ability to modulate biological activity makes it a valuable candidate in drug discovery programs.
Research Findings
Research indicates that compounds similar to 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant biological activities. For instance, derivatives of cyclopenta[d]pyrimidines have shown promising results as inhibitors of specific kinases involved in tumor growth and progression. Additionally, they may possess anti-inflammatory properties, making them potential candidates for treating various diseases associated with inflammation and cancer.
Interaction Studies
Interaction studies are crucial for understanding how 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine interacts with biological targets. Preliminary studies suggest that it may interact with specific protein kinases involved in cell signaling pathways. These interactions can be evaluated using techniques such as surface plasmon resonance, isothermal titration calorimetry, and co-crystallization. These studies are essential to elucidate the mechanism of action and therapeutic potential of the compound.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 2387185-13-7
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Diversity : The tetrahydro-2H-pyran group in the target compound improves solubility compared to lipophilic groups like phenylsulfanyl or methyl .
- Core Heterocycle: Thienopyrimidine derivatives (e.g., Compound 6) exhibit distinct electronic properties compared to cyclopenta[d]pyrimidines, influencing binding to biological targets .
- Functional Groups : Methoxycarbonyl (14b) and N-oxide moieties alter reactivity, making them intermediates for further derivatization .
Pharmacological Activity
Key Findings :
- Thienopyrimidines (e.g., Compound 6) demonstrate potent anticonvulsant activity in the maximal electroshock (MES) model, with ED₅₀ values as low as 30 mg/kg .
- Sulfur-containing analogues (e.g., phenylsulfanyl derivatives) may exhibit altered blood-brain barrier penetration due to increased lipophilicity .
Biological Activity
2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound notable for its unique bicyclic structure, which combines cyclopenta and pyrimidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
- Chemical Formula : C12H15ClN2O
- Molecular Weight : 238.71 g/mol
- CAS Number : 2387185-13-7
The presence of a chlorine atom and a tetrahydro-pyran substituent enhances the compound's reactivity and potential biological activities. Its structure allows for various chemical transformations, making it a versatile candidate for further research.
Anticancer Properties
Research indicates that derivatives of cyclopenta[d]pyrimidines, including 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, exhibit significant anticancer activities. These compounds have been shown to inhibit specific kinases that are crucial for tumor growth and progression. For instance, studies have demonstrated that similar compounds can effectively block pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may possess anti-inflammatory effects. The structural features of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine allow for interactions with inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through its interaction with various protein kinases involved in cellular signaling pathways. Preliminary studies suggest that it may modulate the activity of these kinases, influencing downstream signaling cascades crucial for cell growth and inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Structure | 0.97 | Methyl group instead of tetrahydropyran |
| 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Structure | 0.96 | Cyclopropyl group introduces strain |
| 4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Structure | 0.97 | Additional methyl groups alter electronic properties |
This table illustrates how variations in substituents can significantly affect the chemical behavior and biological activity of related compounds.
Case Studies
- In Vitro Studies : A study conducted on the effects of similar cyclopenta[d]pyrimidines on cancer cell lines revealed that these compounds could reduce cell viability significantly at micromolar concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .
- Animal Models : In vivo studies using animal models have shown promising results where treatment with derivatives of this compound led to reduced tumor sizes and improved survival rates compared to control groups .
Q & A
Q. What are the key synthetic routes for 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and what intermediates are critical?
The synthesis typically involves cyclization of cyclopenta[d]pyrimidine scaffolds followed by functionalization. For example:
- Cyclopenta[d]pyrimidine core formation : Cyclization of dihydroxy precursors (e.g., 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol) using dehydrating agents like POCl₃ or PCl₃ under reflux conditions .
- Chlorination : Substitution at the 2-position using chlorinating agents (e.g., POCl₃) in the presence of catalytic DMF, yielding 2-chloro intermediates .
- Tetrahydro-2H-pyran-4-yl introduction : Suzuki coupling or nucleophilic substitution to attach the tetrahydro-2H-pyran-4-yl group, often requiring palladium catalysts or base-mediated reactions .
Key intermediates include 4-(tetrahydro-2H-pyran-4-yl)amine derivatives and chlorinated cyclopenta[d]pyrimidine precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Critical for confirming substituent positions and stereochemistry. For example, cyclopenta[d]pyrimidine protons appear as multiplet signals between δ 1.96–3.18 ppm, while the tetrahydro-2H-pyran-4-yl group shows distinct splitting patterns (e.g., δ 3.72–3.89 ppm for pyran oxygen-linked protons) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity. A reported analog showed m/z 326.0 [M+H]+ with 53% yield .
- TLC : Monitors reaction progress using solvent systems like CHCl₃/CH₃OH (10:1), with Rf values ~0.45–0.67 .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) with ultrasonication. Analogous cyclopenta[d]pyrimidines show <10 mg/mL solubility in aqueous buffers .
- Stability : Degrades under prolonged light exposure or high humidity. Storage at 2–8°C in inert atmospheres (e.g., N₂) is recommended .
Advanced Research Questions
Q. How does the substitution pattern influence biological activity, particularly in kinase inhibition or antitumor applications?
- The tetrahydro-2H-pyran-4-yl group enhances target selectivity by mimicking natural substrates. For example, PDE4 inhibitors with this moiety exhibit IC₅₀ values <100 nM due to improved hydrophobic interactions .
- Chlorine at the 2-position increases electrophilicity, facilitating covalent binding to cysteine residues in kinases. SAR studies on analogs show that replacing chlorine with methyl or methoxy reduces potency by >50% .
- Cyclopenta[d]pyrimidine core rigidity optimizes binding pocket fit, as seen in antitumor agents where planar fused-ring systems improve DNA intercalation .
Q. What experimental strategies address contradictions in structure-activity relationship (SAR) data across studies?
- Orthogonal assay validation : Use multiple bioassays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. For example, discrepancies in IC₅₀ values for kinase inhibitors may arise from off-target effects in cell-based assays .
- Crystallography/molecular docking : Resolve ambiguities in binding modes. A study on PDE4 inhibitors used X-ray structures to clarify the role of the tetrahydro-2H-pyran-4-yl group in hydrogen bonding .
- Meta-analysis of substituent effects : Compare data from analogs (e.g., 2-chloro vs. 2-methyl derivatives) to identify trends independent of assay conditions .
Q. How can researchers design bioassays to evaluate antitumor efficacy while minimizing off-target effects?
- Selectivity panels : Screen against kinase families (e.g., EGFR, VEGFR) to identify cross-reactivity. A study on cyclopenta[d]pyrimidine antifolates used 10-kinase panels to validate specificity .
- Pharmacodynamic markers : Measure downstream targets (e.g., phosphorylated ERK for MEK inhibitors) in tumor xenografts to confirm mechanism of action .
- Dose-ranging studies : Optimize concentrations using in vivo models (e.g., murine xenografts) to balance efficacy and toxicity. Reported ED₅₀ values for related compounds range from 5–20 mg/kg .
Q. What challenges arise in regioselective functionalization of the cyclopenta[d]pyrimidine core?
- Competing reactivity : Chlorination at the 2-position may inadvertently modify the 4-position. Using sterically hindered bases (e.g., DIPEA) or low temperatures (-20°C) improves selectivity .
- Protecting group strategies : Temporary protection of the tetrahydro-2H-pyran-4-yl amine with Boc groups prevents side reactions during chlorination .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for bulky substituents, achieving >80% yields in Suzuki reactions .
Methodological Considerations
- Data interpretation : Cross-reference NMR splitting patterns (e.g., multiplet regions at δ 2.43–3.18 ppm) with computational models to assign stereochemistry .
- Contradiction resolution : Replicate conflicting SAR studies under standardized conditions (e.g., pH 7.4 buffers, 37°C) to isolate experimental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
